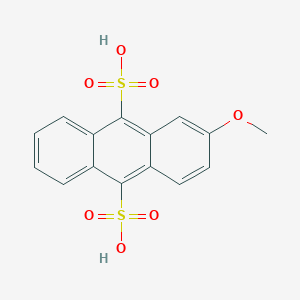

2-Methoxyanthracene-9,10-disulfonic acid

Description

2-Methoxyanthracene-9,10-disulfonic acid is an organic compound with the molecular formula C15H12O7S2. It is a derivative of anthracene, characterized by the presence of methoxy and sulfonic acid groups at specific positions on the anthracene ring.

Properties

CAS No. |

189315-92-2 |

|---|---|

Molecular Formula |

C15H12O7S2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-methoxyanthracene-9,10-disulfonic acid |

InChI |

InChI=1S/C15H12O7S2/c1-22-9-6-7-12-13(8-9)15(24(19,20)21)11-5-3-2-4-10(11)14(12)23(16,17)18/h2-8H,1H3,(H,16,17,18)(H,19,20,21) |

InChI Key |

YBXJIAOMEYTCPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Anthracene Derivatives

Methodology:

The foundational approach for synthesizing 2-Methoxyanthracene-9,10-disulfonic acid begins with the sulfonation of anthracene or its derivatives. This process typically employs sulfur dioxide (SO₂) and sulfur trioxide (SO₃) in controlled conditions to introduce sulfonic acid groups onto the aromatic framework.

- Sulfonation is conducted at elevated temperatures (~120–130°C) with sulfur dioxide and oleum or sulfur trioxide as sulfonating agents.

- Catalysts such as mercuric sulfate may be used to facilitate electrophilic substitution.

- The process yields crude sulfonic acids, which are then purified via crystallization or filtration.

- As per industrial processes, yields of anthraquinone sulfonic acids can reach approximately 86%, with some unreacted anthraquinone recovered (up to 91% conversion).

- The overall yield of sulfonic acid derivatives depends on reaction parameters and purification efficiency.

Data Table 1: Sulfonation of Anthracene

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Sulfonation temperature | 120–130°C | Up to 86% | Using SO₂ and SO₃/oleum |

| Catalyst | Mercuric sulfate | Yes | Facilitates sulfonation |

| Recovered unreacted anthraquinone | 91% conversion | - | Recyclable |

Functionalization of Anthracene for Disulfonic Acid Derivatives

Methodology:

Post-sulfonation, functionalization at specific positions (such as C-2) involves selective substitution reactions. Techniques include halogenation followed by nucleophilic substitution or direct electrophilic substitution if regioselectivity permits.

Halogenation and Subsequent Substitution:

- Bromination or chlorination at the 9,10-positions is achieved using N-bromosuccinimide or N-chlorosuccinimide, respectively, under controlled conditions.

- These halogenated intermediates serve as precursors for further substitution with sulfonic groups or methoxy functionalities.

- Introduction of the methoxy group at the C-2 position can be achieved through nucleophilic substitution or methylation of phenolic intermediates.

- Methylation typically employs methyl iodide or dimethyl sulfate in the presence of base.

- Starting from anthracene, selective bromination yields 9,10-dibromanthracene.

- Lithium–halogen exchange followed by formylation produces 9-anthraldehyde derivatives.

- Methylation of phenolic intermediates yields 2-methoxyanthracene derivatives, which are then subjected to sulfonation.

Data Table 2: Synthesis of 2-Methoxyanthracene-9,10-disulfonic acid

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide | Room temperature | 70–80% | Regioselective at 9,10-positions |

| Formylation | n-Butyllithium + N-methylformanilide | -78°C to room temp | 72% | Produces anthraldehyde intermediates |

| Methylation | Methyl iodide | Reflux | 85–90% | Converts phenolic to methoxy groups |

| Sulfonation | SO₂, SO₃ | 120–130°C | 86% | Final sulfonic acid derivative |

Alternative Synthetic Routes

Electrophilic Aromatic Substitution (EAS):

Direct sulfonation of methoxy-substituted anthracene derivatives can be performed under milder conditions, leveraging the activating effect of the methoxy group to direct sulfonation to specific positions, notably C-2.

Metal-Catalyzed Cross-Coupling:

Although less common for sulfonic acid introduction, cross-coupling reactions using palladium catalysts can attach sulfonate groups to pre-functionalized anthracene cores, offering regioselectivity and functional group tolerance.

Research-Driven Modifications:

Recent studies suggest that functionalization at the 9,10-positions with sulfonic acid groups can be optimized via radical processes or metal-catalyzed approaches, enhancing yields and selectivity.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyanthracene-9,10-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxy compounds .

Scientific Research Applications

2-Methoxyanthracene-9,10-disulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxyanthracene-9,10-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It also interacts with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

- 2-Methoxy-9,10-anthracenedisulfonic acid

- 9,10-Anthracenedisulfonic acid, 2-methoxy

- 1-Amino-4-methoxyanthracene-9,10-dione

- Benzaldehyde-2,4-disulfonic acid

- 2,7-Anthraquinone disulfonic acid

- Naphthalene-2,6-disulfonic acid

- Naphthalene-2,7-disulfonic acid

- Copper phthalocyanine disulfonic acid

- Pyridine-2,3-disulfonic acid

Uniqueness: 2-Methoxyanthracene-9,10-disulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its methoxy and sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

2-Methoxyanthracene-9,10-disulfonic acid (MA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of MA, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

2-Methoxyanthracene-9,10-disulfonic acid is an anthracene derivative characterized by the presence of methoxy and sulfonic acid groups. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological molecules.

Research indicates that MA exhibits antiproliferative effects against various cancer cell lines. The compound is believed to induce apoptosis through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : MA treatment has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies suggest that MA can disrupt the cell cycle, particularly at the G2/M phase, inhibiting cell division.

- Modulation of Signaling Pathways : MA may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Biological Activity in Cell Lines

Several studies have evaluated the biological activity of MA in different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CLL Cell Line HG-3 | 0.17 | Induces apoptosis via ROS generation |

| CLL Cell Line PGA-1 | 1.3 | Cell cycle arrest at G2/M phase |

| Burkitt's Lymphoma | >90% at 10 | Inhibition of proliferation |

These results indicate that MA has significant antiproliferative effects, particularly in chronic lymphocytic leukemia (CLL) and Burkitt's lymphoma cells .

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that MA significantly inhibited cell viability in CLL cell lines with IC50 values as low as 0.17 µM. The compound was found to be more effective than conventional treatments like fludarabine phosphate .

- Pro-Apoptotic Activity : In vitro experiments showed that MA induced apoptosis in CLL cells through increased ROS production and activation of caspases, which are crucial for the apoptotic process .

- Potential Therapeutic Applications : Given its potent antiproliferative effects, MA is being explored as a potential therapeutic agent for treating hematological malignancies. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells presents a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.